(S)-PFI-2 (hydrochloride)

Catalog No.
S543673
CAS No.
1627607-88-8
M.F
C23H26ClF4N3O3S
M. Wt
535.9826
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-PFI-2 (hydrochloride)

CAS Number

1627607-88-8

Product Name

(S)-PFI-2 (hydrochloride)

IUPAC Name

8-fluoro-N-[(2S)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride

Molecular Formula

C23H26ClF4N3O3S

Molecular Weight

535.9826

InChI

InChI=1S/C23H25F4N3O3S.ClH/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27;/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2;1H/t21-;/m0./s1

InChI Key

ZADKZNVAJGEFLC-BOXHHOBZSA-N

SMILES

C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl

Solubility

Soluble in DMSO

Synonyms

S-PFI-2

Description

The exact mass of the compound (S)-PFI-2 (hydrochloride) is 535.132 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Function and Mechanism

SETD7 is an enzyme involved in adding methyl groups (CH₃) to lysine residues on histones, which are proteins that package DNA in the nucleus of cells. This methylation process plays a role in regulating gene expression. (S)-PFI-2 (hydrochloride) has significantly lower inhibitory activity against SETD7 compared to (R)-PFI-2 (hydrochloride). Studies have shown that (S)-PFI-2 (hydrochloride) has an IC50 (half maximal inhibitory concentration) of around 1 μM, whereas (R)-PFI-2 (hydrochloride) has an IC50 of 2 nM. This substantial difference in activity makes (S)-PFI-2 (hydrochloride) a valuable tool for researchers to distinguish between specific and non-specific effects of (R)-PFI-2 (hydrochloride) in experiments. Source: R&D Systems, (S)-PFI 2 hydrochloride (CAS 1627607-88-8):

Applications in Research

(S)-PFI-2 (hydrochloride) is primarily used in studies investigating the role of SETD7 in various biological processes. By comparing the effects of (R)-PFI-2 (hydrochloride) and (S)-PFI-2 (hydrochloride) in cell cultures or animal models, researchers can isolate the specific effects of SETD7 inhibition. This approach has been employed in research areas such as:

  • Chronic kidney disease: Some studies suggest that SETD7 may play a role in the development of renal fibrosis, a condition characterized by scarring of the kidneys. (S)-PFI-2 (hydrochloride) can be used to determine if the effects of (R)-PFI-2 (hydrochloride) on kidney function are due to its ability to inhibit SETD7.
  • Inflammation and fibrosis: SETD7 activity has also been linked to inflammatory responses and fibrosis (scarring) in other organs. (S)-PFI-2 (hydrochloride) can be a helpful tool to dissect the specific contributions of SETD7 in these processes.

(S)-PFI-2 (hydrochloride) is a synthetic compound, a less active version of (R)-PFI-2. It acts as a negative control for (R)-PFI-2, which is a potent inhibitor of an enzyme called SET7/9 []. SET7/9 is involved in regulating gene expression [].


Molecular Structure Analysis

(S)-PFI-2 (hydrochloride) has a complex molecular structure containing several functional groups, including a sulfonamide group, an isoquinoline group, and a pyrrolidine group []. However, detailed analysis of its structure and specific functional group interactions is not readily available in publicly accessible sources.


Chemical Reactions Analysis

Specific information on the synthesis or other chemical reactions involving (S)-PFI-2 (hydrochloride) is not available in publicly accessible scientific sources.


Physical And Chemical Properties Analysis

Data on physical and chemical properties of (S)-PFI-2 (hydrochloride), such as melting point, boiling point, or solubility, is not available in publicly accessible scientific sources.

(S)-PFI-2 (hydrochloride) itself is not reported to have a significant mechanism of action. As mentioned earlier, it serves as a negative control for (R)-PFI-2, which inhibits the enzyme SET7/9 []. SET7/9 methylates histone proteins, which affects how tightly DNA is packaged in chromosomes, and this in turn influences gene expression []. By inhibiting SET7/9, (R)-PFI-2 can potentially alter gene expression patterns. However, since (S)-PFI-2 has much lower activity, it helps researchers distinguish the specific effects of (R)-PFI-2 on SET7/9 from general cellular processes.

Purity

>95% (or refer to the Certificate of Analysis)

Exact Mass

535.132

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Niu Y, Shi D, Li L, Guo J, Liu H, Yao X. Revealing inhibition difference between PFI-2 enantiomers against SETD7 by molecular dynamics simulations, binding free energy calculations and unbinding pathway analysis. Sci Rep. 2017 Apr 18;7:46547. doi: 10.1038/srep46547. PubMed PMID: 28417976; PubMed Central PMCID: PMC5394549.
2: Barsyte-Lovejoy D, Li F, Oudhoff MJ, Tatlock JH, Dong A, Zeng H, Wu H, Freeman SA, Schapira M, Senisterra GA, Kuznetsova E, Marcellus R, Allali-Hassani A, Kennedy S, Lambert JP, Couzens AL, Aman A, Gingras AC, Al-Awar R, Fish PV, Gerstenberger BS, Roberts L, Benn CL, Grimley RL, Braam MJ, Rossi FM, Sudol M, Brown PJ, Bunnage ME, Owen DR, Zaph C, Vedadi M, Arrowsmith CH. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. Proc Natl Acad Sci U S A. 2014 Sep 2;111(35):12853-8. doi: 10.1073/pnas.1407358111. Epub 2014 Aug 18. PubMed PMID: 25136132; PubMed Central PMCID: PMC4156762.

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